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Compound of Interest |

Compound Name: 8-Azabicyclo[3.2.1]octan-3-amine
CAS No.: 196614-15-0
Cat. No.: B173645
Get Quote
. J

8-Azabicyclo[3.2.1]Joctan-3-amine is a bicyclic amine belonging to the tropane alkaloid family.
[1] Its rigid carbon skeleton, known as the tropane or 8-azabicyclo[3.2.1]Joctane core, is a
fundamental structural motif found in a wide range of biologically active natural products,
including atropine and cocaine.[1][2][3] This constrained conformation is of significant interest
in medicinal chemistry because it reduces the entropic penalty associated with binding to a
biological target, often leading to higher affinity and selectivity.[2] The presence of a primary
amine at the 3-position provides a versatile synthetic handle for the introduction of diverse
functionalities, making 8-azabicyclo[3.2.1]Joctan-3-amine a crucial building block in the design
and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its
core chemical properties, synthesis, and applications, offering field-proven insights for
professionals in drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 8-azabicyclo[3.2.1]Joctan-3-amine are critical
for its application in synthesis and drug design. These properties influence its solubility,
reactivity, and pharmacokinetic profile.
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Property Value Source
Molecular Formula C7H1aN2 [415]
Molecular Weight 126.20 g/mol [41[5]
CAS Number 174487-22-0 [5]
Appearance Liquid (for N-methyl derivative)  [6]
. ) 82 °C at 8 mmHg (for N-methyl
Boiling Point o [6]
derivative)
Topological Polar Surface Area
38.05 A2 [5]
(TPSA)
logP (Octanol/Water Partition
o 0.2281 [5]
Coefficient)
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 2 [5]

Note: Some physical properties, like boiling point, are reported for the closely related N-methyl
derivative, 8-methyl-8-azabicyclo[3.2.1]octan-3-amine, which serves as a common proxy.[6]

[7]

Stereochemistry: The Endo and Exo Conformations

A critical aspect of the 8-azabicyclo[3.2.1]octane system is its stereochemistry. The substituent
at the C-3 position can exist in two diastereomeric forms: endo and exo. In the endo
configuration, the amino group is oriented towards the six-membered ring of the bicyclic
system. In the exo configuration, it points away. This stereochemical difference significantly
impacts the molecule's three-dimensional shape and, consequently, its interaction with
biological targets. For instance, in the development of N-acylethanolamine-hydrolyzing acid
amidase (NAAA) inhibitors, the endo-isomer showed potent activity, while the corresponding
exo-diastereoisomer was devoid of any activity.[8]

Synthesis of the 8-Azabicyclo[3.2.1]octane Scaffold
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The construction of the 8-azabicyclo[3.2.1]octane core is a well-established area of organic
synthesis, with several key strategies employed.[3] The choice of method depends on factors
such as desired stereocontrol, efficiency, and substrate availability. Two prominent approaches
are the Robinson-Schopf synthesis and intramolecular cycloadditions.
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Caption: Overview of major synthetic routes to the 8-azabicyclo[3.2.1]octane scaffold.[3]

Experimental Protocol: Robinson-Schopf Synthesis of
Tropinone

The Robinson-Schopf reaction is a classic and efficient one-pot synthesis that mimics the
biosynthesis of tropane alkaloids. It involves the condensation of succinaldehyde, methylamine,
and acetonedicarboxylic acid.[3] The resulting tropinone is a key intermediate that can be
further functionalized to yield 3-amino derivatives.

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic
stirrer, dissolve acetonedicarboxylic acid (0.1 mol) in water (100 mL).[3]

» Addition of Reactants: To the stirred solution, add succinaldehyde (0.1 mol of a 60%
aqueous solution) followed by methylamine hydrochloride (0.1 mol).[3]

e Reaction Conditions: The reaction is typically carried out at room temperature and buffered
to a physiological pH to facilitate the Mannich reactions and cyclization.

o Workup and Isolation: After the reaction is complete, the mixture is basified and the product
is extracted with an organic solvent.

 Purification: The crude tropinone is purified by distillation or crystallization.

e Conversion to Amine: The tropinone ketone can be converted to the 3-amine via reductive
amination or by forming an oxime followed by reduction.

Role in Medicinal Chemistry and Drug Development

The rigid 8-azabicyclo[3.2.1]octane scaffold serves as a valuable pharmacophore for a diverse
range of therapeutic targets.[2] Its constrained nature pre-organizes the appended
pharmacophoric elements, enhancing binding affinity and selectivity for specific receptors and
transporters. This has led to its incorporation into drug candidates for various diseases.
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Therapeutic Applications
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Caption: Therapeutic applications stemming from the 8-azabicyclo[3.2.1]octane core.

 Monoamine Reuptake Inhibitors: Derivatives have been extensively explored as ligands for
dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, making them
relevant for treating neurological and psychiatric disorders.[9][10] The scaffold mimics
aspects of cocaine's structure but can be modified to create agents with different selectivity
profiles and without the abuse potential.[2][10]
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» Vasopressin V1A Receptor Antagonists: Novel propanamide derivatives of the scaffold have
been identified as high-affinity, selective antagonists of the vasopressin V(1A) receptor, with
potential applications in cardiovascular and psychiatric conditions.[11]

o CCR5 Antagonists: The 3-amino-8-azabicyclo[3.2.1]Joctane moiety is a key component of
Maraviroc, an anti-HIV drug that functions as a CCR5 receptor antagonist, preventing the
virus from entering host cells.[12]

o Kappa Opioid Receptor (KOR) Antagonists: Benzamide derivatives have shown potent and
selective KOR antagonism with good brain exposure, indicating their potential for treating
depression, anxiety, and addiction.[13]

e NAAA Inhibitors: A novel class of NAAA inhibitors featuring the 8-azabicyclo[3.2.1]octane
core has been developed.[8] By preventing the degradation of the anti-inflammatory lipid
palmitoylethanolamide (PEA), these compounds offer a promising approach for managing
inflammatory conditions.[8]

Safety and Handling

The N-methylated derivative, 8-methyl-8-azabicyclo[3.2.1]Joctan-3-amine, is classified as
harmful.[6] Appropriate safety precautions should be taken during handling.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[6]

e Pictograms: GHSO07 (Harmful).[6]

Conclusion

8-Azabicyclo[3.2.1]octan-3-amine is a cornerstone of modern medicinal chemistry. Its well-
defined, rigid structure provides a reliable platform for designing highly specific and potent
ligands for a multitude of biological targets. A thorough understanding of its chemical
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properties, stereochemistry, and synthetic accessibility is essential for leveraging its full

potential in drug discovery. From antiviral agents to novel treatments for inflammatory and

neurological disorders, the 8-azabicyclo[3.2.1]octane core continues to demonstrate its value

as a privileged scaffold, promising further innovation in the development of next-generation

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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